2-fluoro-N-(4-fluorophenyl)aniline
Description
2-Fluoro-N-(4-fluorophenyl)aniline is a diarylamine derivative featuring two fluorinated aromatic rings. The fluorine atoms are positioned at the 2-position of the aniline ring and the 4-position of the N-bound phenyl group. Its synthesis typically involves coupling reactions between fluorinated anilines and aryl halides or via desulfinylative Smiles rearrangements .
Properties
Molecular Formula |
C12H9F2N |
|---|---|
Molecular Weight |
205.20 g/mol |
IUPAC Name |
2-fluoro-N-(4-fluorophenyl)aniline |
InChI |
InChI=1S/C12H9F2N/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8,15H |
InChI Key |
WJVCSPZMUMZNBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=CC=C(C=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(4-fluorophenyl)aniline typically involves the reaction of 4-fluoronitrobenzene with aniline under specific conditions. One common method is the reduction of 4-fluoronitrobenzene to 4-fluoroaniline, followed by a nucleophilic substitution reaction with aniline . The reaction conditions often include the use of a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(4-fluorophenyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing agent.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction typically yields amines.
Scientific Research Applications
2-fluoro-N-(4-fluorophenyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(4-fluorophenyl)aniline involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate enzyme activity and receptor signaling.
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
Key Structural Analogs :
2-Fluoro-N-(4-nitrophenyl)aniline (2h) : Replaces the 4-fluorophenyl group with a nitro-substituted phenyl. The nitro group is a stronger electron-withdrawing group (EWG) than fluorine, significantly reducing electron density on the aromatic ring .
N-(4-Fluorophenyl)-2-nitroaniline (29) : Features a nitro group at the 2-position of the aniline ring instead of fluorine. The nitro group increases acidity of the NH proton compared to fluorine .
2,5-Difluoro-N-(4-fluorophenyl)aniline : Contains additional fluorine at the 5-position of the aniline ring, enhancing steric hindrance and altering π-π stacking interactions .
Electronic Effects :
- Fluorine vs. Nitro : Fluorine’s inductive (-I) effect is weaker than nitro’s (-I and -M), leading to higher electron density in 2-fluoro-N-(4-fluorophenyl)aniline compared to nitro analogs. This impacts reactivity in electrophilic substitution reactions .
- Positional Isomerism : Moving fluorine from the 2- to 3-position (e.g., 3-fluoro-N-(4-fluorophenyl)aniline ) reduces steric clash between the NH group and fluorine, improving planarity and conjugation .
Physical Properties
Key Trends :
Spectroscopic Features
- 1H NMR :
- 13C NMR : Fluorine atoms cause significant deshielding (e.g., C-F coupling constants ~240 Hz) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
